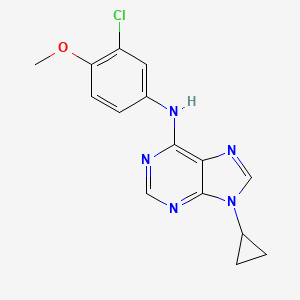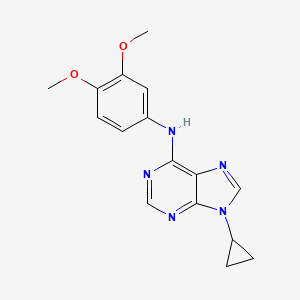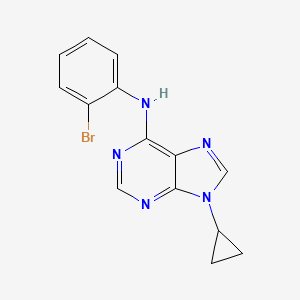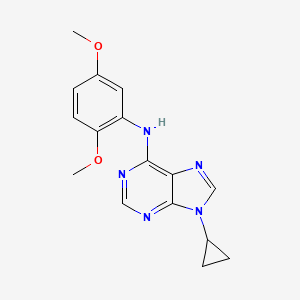
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine (CMP-9CP) is an organic compound that has recently been studied for its potential applications in science and medicine. It is a member of the purin-6-amine family, which consists of compounds that contain a purine ring, a nitrogen atom, and an amine group. CMP-9CP has been found to possess a wide range of biochemical and physiological effects, making it a promising research tool for scientists and medical professionals.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying enzyme kinetics, as well as for studying the effects of drugs on various metabolic pathways. It has also been used in studies of membrane transport proteins, protein-protein interactions, and in studies of the effects of various drugs on the nervous system.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit monoamine oxidase (mao) and cholinesterase (che) enzymes
Mode of Action
Compounds with similar structures have been found to exhibit potent, reversible, and competitive inhibitory action over human monoamine oxidase . This suggests that N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that inhibit mao and che enzymes can affect various neurological pathways, including those involved in depression, anxiety, parkinson’s disease, and alzheimer’s disease .
Result of Action
Inhibition of mao and che enzymes can lead to increased levels of monoamines and acetylcholine in the brain, which can have various effects on mood, cognition, and motor function .
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments is its relatively low cost and availability. Additionally, it has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments. For example, its effects on certain biochemical pathways may be unpredictable, and its effects may vary depending on the concentration used. Additionally, its effects may be affected by other factors, such as the pH of the solution or the presence of other compounds.
Future Directions
The potential applications of N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine are vast, and there are many future directions that could be explored. For example, further research could be conducted to better understand its effects on various biochemical pathways and its effects on the nervous system. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as depression and anxiety. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and therapies. Finally, further research could be conducted to explore its potential use as a diagnostic tool for various diseases.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine can be synthesized using a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl acetonitrile and cyclopropyl amine hydrochloride in a solvent. This yields the desired product, N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine, in a yield of approximately 75%. The second step involves the purification of the N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine using a combination of recrystallization and column chromatography.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-22-12-5-2-9(6-11(12)16)20-14-13-15(18-7-17-14)21(8-19-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMSRPDGLNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)






![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)